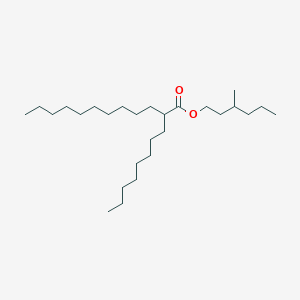
3-Methylhexyl 2-octyldodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylhexyl 2-octyldodecanoate is an ester compound formed from the reaction between 3-methylhexanol and 2-octyldodecanoic acid. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylhexyl 2-octyldodecanoate typically involves the esterification reaction between 3-methylhexanol and 2-octyldodecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce large quantities of the ester efficiently. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
化学反应分析
Types of Reactions
3-Methylhexyl 2-octyldodecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 3-methylhexanol and 2-octyldodecanoic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: 3-Methylhexanol and 2-octyldodecanoic acid.
Transesterification: New ester and alcohol.
Reduction: 3-Methylhexanol and 2-octyldodecanol.
科学研究应用
3-Methylhexyl 2-octyldodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties
作用机制
The mechanism of action of 3-methylhexyl 2-octyldodecanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can enhance the absorption of active pharmaceutical ingredients .
相似化合物的比较
Similar Compounds
Ethyl acetate: A common ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and cosmetics.
Uniqueness
3-Methylhexyl 2-octyldodecanoate is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties. These properties make it particularly useful in applications requiring high hydrophobicity and stability .
属性
CAS 编号 |
189366-58-3 |
|---|---|
分子式 |
C27H54O2 |
分子量 |
410.7 g/mol |
IUPAC 名称 |
3-methylhexyl 2-octyldodecanoate |
InChI |
InChI=1S/C27H54O2/c1-5-8-10-12-14-15-17-19-22-26(21-18-16-13-11-9-6-2)27(28)29-24-23-25(4)20-7-3/h25-26H,5-24H2,1-4H3 |
InChI 键 |
QQPJOLMASPQNQT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCC(C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


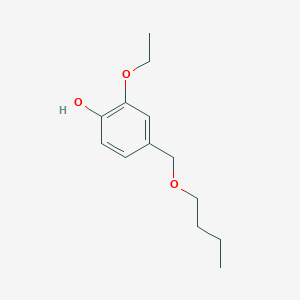
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
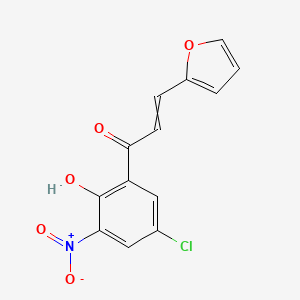
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
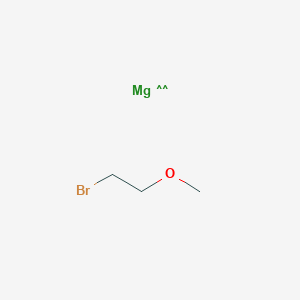
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
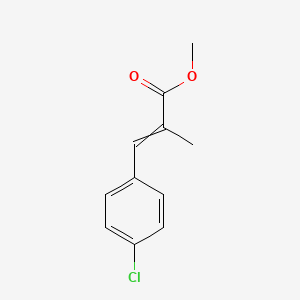
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)

![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)

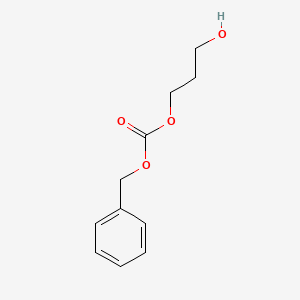
![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
